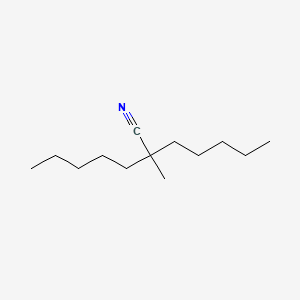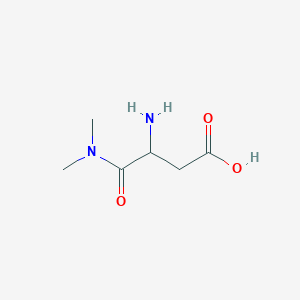
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is a compound with the molecular formula C6H14N2O2. It is known for its unique structure, which includes both amino and dimethylamino groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with amines under controlled conditions. For instance, the reaction of butanoic acid with dimethylamine and an appropriate catalyst can yield the desired compound. The reaction typically requires a polar organic solvent and may involve the use of protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize impurities and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- include:
3-Aminobutanoic acid: A compound with a similar structure but lacking the dimethylamino group.
4-(Dimethylamino)butyric acid: A compound with a similar structure but differing in the position of the amino group.
Uniqueness
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-amino-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)6(11)4(7)3-5(9)10/h4H,3,7H2,1-2H3,(H,9,10) |
Clé InChI |
USAAXKNUNARPCY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


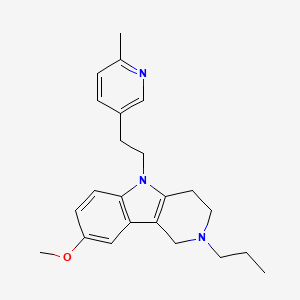
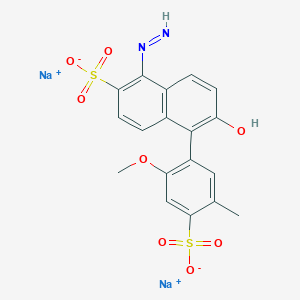

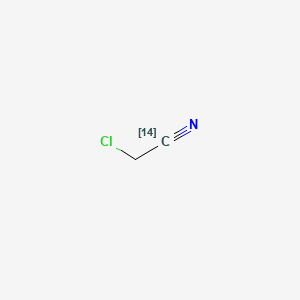
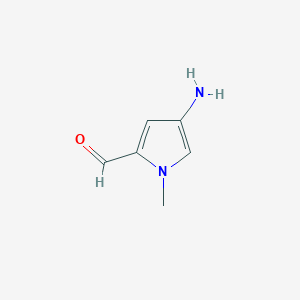
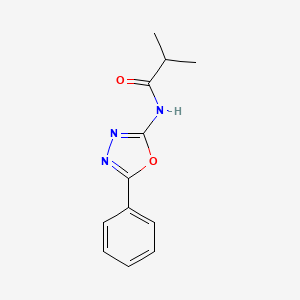
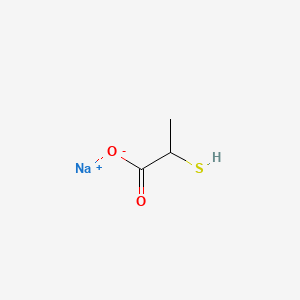
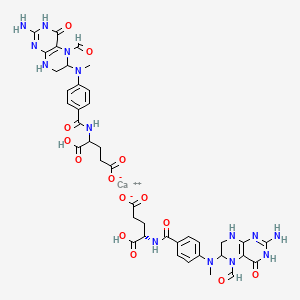
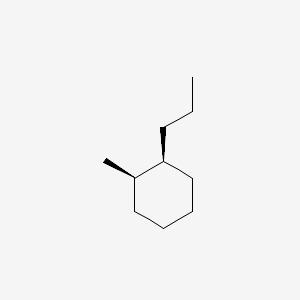
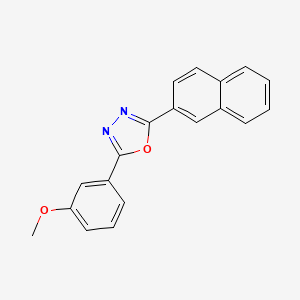
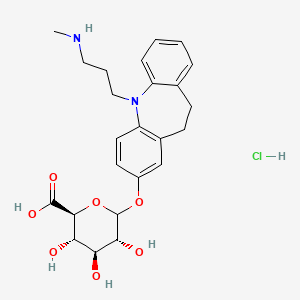
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
